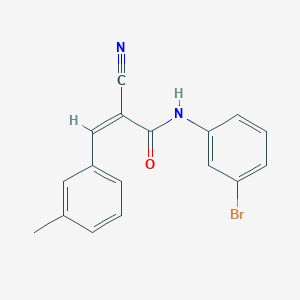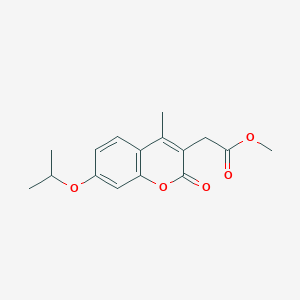![molecular formula C9H7ClN4O2S B5765011 2-chloro-5-[5-(methylthio)-1H-tetrazol-1-yl]benzoic acid](/img/structure/B5765011.png)
2-chloro-5-[5-(methylthio)-1H-tetrazol-1-yl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-5-[5-(methylthio)-1H-tetrazol-1-yl]benzoic acid, also known as Tolfenamic acid, is a nonsteroidal anti-inflammatory drug (NSAID) that is commonly used for its anti-inflammatory and analgesic properties. Tolfenamic acid has been found to have a wide range of applications in scientific research, particularly in the field of medicine.
Mécanisme D'action
The mechanism of action of tolfenamic acid is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are known to play a key role in inflammation and pain. 2-chloro-5-[5-(methylthio)-1H-tetrazol-1-yl]benzoic acid acid has also been found to inhibit the activity of nuclear factor-kappa B (NF-kB), which is a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects:
2-chloro-5-[5-(methylthio)-1H-tetrazol-1-yl]benzoic acid acid has been shown to have a variety of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). 2-chloro-5-[5-(methylthio)-1H-tetrazol-1-yl]benzoic acid acid has also been found to inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death).
Avantages Et Limitations Des Expériences En Laboratoire
2-chloro-5-[5-(methylthio)-1H-tetrazol-1-yl]benzoic acid acid has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has a low toxicity profile. 2-chloro-5-[5-(methylthio)-1H-tetrazol-1-yl]benzoic acid acid is also readily available and cost-effective. However, one limitation of tolfenamic acid is that it may interfere with other cellular processes and pathways, making it difficult to isolate its specific effects.
Orientations Futures
There are several potential future directions for research on tolfenamic acid. One area of interest is its potential use in the treatment of neurodegenerative disorders, such as Alzheimer’s disease and Parkinson’s disease. 2-chloro-5-[5-(methylthio)-1H-tetrazol-1-yl]benzoic acid acid has also been found to have anti-tumor properties and may have potential in the treatment of various types of cancer. Further research is needed to fully understand the mechanisms of action and potential therapeutic applications of tolfenamic acid.
Méthodes De Synthèse
2-chloro-5-[5-(methylthio)-1H-tetrazol-1-yl]benzoic acid acid can be synthesized through a multi-step process that involves the reaction of 5-amino-1H-tetrazole with 2-chloro-5-nitrobenzoic acid, followed by reduction and subsequent reaction with methylthiol.
Applications De Recherche Scientifique
2-chloro-5-[5-(methylthio)-1H-tetrazol-1-yl]benzoic acid acid has been extensively studied for its potential therapeutic effects in various medical conditions. It has been found to have anti-inflammatory, analgesic, antipyretic, and antitumor properties. 2-chloro-5-[5-(methylthio)-1H-tetrazol-1-yl]benzoic acid acid has also been shown to have potential in the treatment of Alzheimer’s disease, Parkinson’s disease, and other neurodegenerative disorders.
Propriétés
IUPAC Name |
2-chloro-5-(5-methylsulfanyltetrazol-1-yl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN4O2S/c1-17-9-11-12-13-14(9)5-2-3-7(10)6(4-5)8(15)16/h2-4H,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUBCPKLUGHJSJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=NN1C2=CC(=C(C=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(5-methylsulfanyltetrazol-1-yl)benzoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 5-(5-ethyl-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B5764937.png)




![2-(2-bromo-4-methoxyphenoxy)-N'-[1-(5-bromo-2-thienyl)ethylidene]acetohydrazide](/img/structure/B5764961.png)
![methyl 4-{[(4-formyl-2-methoxyphenoxy)acetyl]amino}benzoate](/img/structure/B5764962.png)

![2-cyano-3-[4-(diethylamino)phenyl]-N-methylacrylamide](/img/structure/B5764981.png)




